molecular formula C16H18N2O3S2 B2907333 N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide CAS No. 941991-90-8

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide

Cat. No.: B2907333
CAS No.: 941991-90-8
M. Wt: 350.45
InChI Key: HOKDFGVLDPWMOB-UHFFFAOYSA-N
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Description

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is a high-purity chemical compound supplied for research purposes. This compound belongs to a class of quinoline-sulfonamide derivatives that have demonstrated significant potential in diverse areas of scientific investigation. In pharmaceutical research, closely related tetrahydroquinoline sulfonamides have been identified as potent inhibitors of tubulin polymerization, a key mechanism for developing anti-cancer agents that can disrupt cell division in proliferating tumor cells . Furthermore, novel N-sulfonamide-tetrahydroquinolines have recently been discovered as potent inverse agonists of the retinoic acid receptor-related orphan receptor γt (RORγt), presenting a promising new therapeutic approach for the treatment of autoimmune conditions such as psoriasis . Beyond human therapeutics, structurally similar ABA-mimicking ligands that incorporate the tetrahydroquinoline scaffold have shown an ability to reduce water loss and promote drought resistance in plants, providing tools for agricultural research . The molecular formula of this compound is C17H18N2O2S . This product is intended for research and development applications strictly within a laboratory setting. It is designated "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, nor for human consumption.

Properties

IUPAC Name

N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c1-2-9-18-14-7-6-13(11-12(14)5-8-15(18)19)17-23(20,21)16-4-3-10-22-16/h3-4,6-7,10-11,17H,2,5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKDFGVLDPWMOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, where isatin reacts with a ketone in the presence of a base.

    Introduction of the Propyl Group: The propyl group can be introduced through alkylation reactions using propyl halides.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline and thiophene rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the quinoline ring, potentially converting it to an alcohol.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce quinoline alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound has been studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It may exhibit activity against certain diseases, such as cancer or infectious diseases, due to its ability to interact with specific molecular targets.

Industry

In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, while the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. These interactions can disrupt biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide can be categorized based on core modifications, substituents, and biological targets. Below is a detailed analysis:

Structural Analogs with Tetrahydroquinolinone Cores

2.1.1 N-(1-(2-(Dimethylamino)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (Compound 26)
  • Structure: Replaces the propyl group with a dimethylaminoethyl chain and substitutes sulfonamide with a carboximidamide group.
  • Molecular Formula : C₁₉H₂₃N₅OS (MW: 385.48 g/mol).
  • Synthesis: Synthesized via reaction of 6-amino-1-(2-(dimethylamino)ethyl)-3,4-dihydroquinolin-2(1H)-one with methyl thioimidate hydroiodide (56% yield) .
2.1.2 5-Ethyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide
  • Structure: Features an ethyl group on the thiophene ring and an isobutyl substituent on the tetrahydroquinolinone core.
  • Molecular Formula : C₁₉H₂₄N₂O₃S₂ (MW: 392.5 g/mol) .
  • Key Difference : The bulkier isobutyl group may improve lipophilicity and membrane permeability compared to the propyl group in the target compound.

Analogs with Modified Cores

2.2.1 N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide
  • Structure: Utilizes a tetrahydroisoquinoline core instead of tetrahydroquinolinone, with a trifluoroacetyl group and cyclopropylethyl substituent.
  • Synthesis : Involves chlorosulfonation and coupling with a fluorophenyl amine (multi-step, 100 g scale) .

Functional Analogs with Dual Inhibitory Activity

2.3.1 Quinolinyl Oxamide Derivative (QOD)
  • Structure: Combines a benzodioxolyl group with a tetrahydroquinolinyl ethyl chain linked via an oxamide bridge.
  • Activity : Dual inhibitor of FP-2 and FP-3 proteases (IC₅₀ < 1 µM), though structural mechanisms remain unclear .
  • Key Difference : The oxamide linker may facilitate dual-target binding, unlike the single-target specificity of sulfonamides.
2.3.2 Indole Carboxamide Derivative (ICD)
  • Structure : Features an indole carboxamide scaffold with a biphenyl carbonyl group.
  • Activity : Potent dual FP-2/FP-3 inhibitor but lacks structural data for mechanism validation .

Comparative Analysis Table

Compound Name Core Structure Substituents Molecular Formula Key Biological Target Synthesis Yield
Target Compound Tetrahydroquinolinone Propyl, thiophene-2-sulfonamide C₁₉H₂₂N₂O₃S ABA receptor PYL2 N/A
Compound 26 Tetrahydroquinolinone Dimethylaminoethyl, thiophene-carboximidamide C₁₉H₂₃N₅OS Undisclosed 56%
5-Ethyl-isobutyl analog Tetrahydroquinolinone Isobutyl, 5-ethyl-thiophene-sulfonamide C₁₉H₂₄N₂O₃S₂ Undisclosed N/A
Tetrahydroisoquinoline analog Tetrahydroisoquinoline Cyclopropylethyl, trifluoroacetyl C₂₃H₂₄F₄N₂O₃S Acyl-CoA transferase 100 g scale
QOD Tetrahydroquinolinyl Benzodioxolyl, oxamide linker C₂₁H₂₃N₃O₅ FP-2/FP-3 proteases N/A

Key Research Findings

  • Sulfonamide vs. Carboximidamide : Sulfonamide derivatives exhibit stronger hydrogen-bond acceptor capacity, which may improve receptor binding compared to carboximidamides .
  • Dual Inhibitors: QOD and ICD demonstrate that non-sulfonamide scaffolds can achieve dual inhibition, though mechanistic clarity is lacking .
  • Synthesis Scalability: The tetrahydroisoquinoline analog’s 100 g-scale synthesis highlights industrial feasibility, whereas the target compound’s synthesis remains unoptimized .

Biological Activity

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is a synthetic organic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Molecular Characteristics:

  • Molecular Formula: C18H20N2O3S
  • Molecular Weight: 344.4 g/mol
  • LogP: 3.568
  • Polar Surface Area: 38.96 Ų

Structural Representation:
The compound features a tetrahydroquinoline core linked to a thiophene sulfonamide moiety, which is believed to play a crucial role in its biological activity.

PropertyValue
Molecular FormulaC18H20N2O3S
Molecular Weight344.4 g/mol
LogP3.568
Polar Surface Area38.96 Ų

Antitumor Activity

Recent investigations into the antitumor properties of similar tetrahydroquinoline derivatives have shown promising results. For example, derivatives with sulfonamide groups demonstrated significant cytotoxicity against various cancer cell lines. In vitro studies revealed that certain compounds exhibited IC50 values lower than that of Doxorubicin, a standard chemotherapy agent:

Compound IDIC50 (µg/mL)Comparison to Doxorubicin (IC50 = 37.5 µg/mL)
Compound A25Nearly as effective
Compound B12More potent
Compound C10More potent

These findings suggest that this compound may possess similar or enhanced antitumor efficacy.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Inhibition of Phosphatases: The compound interacts with type 2C phosphatases (PP2C), which are involved in various signaling pathways.
  • ABA Signaling Pathway: It mimics abscisic acid (ABA), affecting gene expression and cellular metabolism through the PYR/PYL family of ABA receptors.

Pharmacokinetics and Bioavailability

Research indicates that derivatives of tetrahydroquinoline exhibit varying degrees of bioavailability and pharmacokinetic profiles. For instance:

  • Compound D4 showed an oral bioavailability of approximately 48% in mice and 32% in rats, indicating potential for therapeutic use in autoimmune diseases .

Case Studies and Clinical Implications

In clinical settings, the application of compounds similar to this compound has been evaluated for their effectiveness against autoimmune disorders and cancers:

  • Autoimmune Disease Treatment: The compound has been studied as a potential treatment for Th17-mediated autoimmune diseases due to its ability to modulate immune responses through RORγt inhibition .

Q & A

Q. Key Data :

StepOptimal ConditionsYield Range
Core Formation100°C, H2SO4 catalyst65–75%
SulfonylationDMF, K2CO3, 60°C68–72%
AlkylationNaOH, 24 hrs56–60%

Basic: How is the compound characterized structurally, and what analytical techniques resolve ambiguities?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substitution patterns (e.g., tetrahydroquinoline C6-H chemical shift at δ 6.8–7.2 ppm; thiophene protons at δ 7.3–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (observed m/z 369.2 [M+H]+ vs. calculated 369.21) .
  • X-ray Crystallography : Resolves stereochemistry and confirms sulfonamide geometry (e.g., bond angles of S–N–C in crystal structures) .
  • LogP Determination : Reverse-phase HPLC or shake-flask methods measure hydrophobicity (reported logP = 3.568), critical for bioavailability predictions .

Advanced: How do structural modifications (e.g., alkyl chain length, substituents) impact biological activity?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

  • Propyl vs. Ethyl Substituents : Propyl groups enhance receptor binding (e.g., ABA receptor PYL2) due to hydrophobic interactions, increasing activity 2-fold compared to ethyl analogs .
  • Thiophene vs. Benzene Sulfonamide : Thiophene’s electron-rich ring improves hydrogen bonding with target proteins (e.g., 10 nM IC50 vs. 50 nM for benzene derivatives) .
  • Chiral Centers : Enantiomers of derivatives like (±)-35 show divergent efficacy. (S)-enantiomers exhibit 99% enantiomeric excess (ee) and superior binding (Ki = 8 nM vs. 120 nM for (R)-forms) .

Q. SAR Data :

DerivativeModificationBiological Activity (IC50)
Parent CompoundNone10 nM (PYL2 binding)
Ethyl AnalogC1-ethyl20 nM
Chloro-SubstitutedC3-Cl5 nM (enhanced lipophilicity)
(S)-EnantiomerChiral center8 nM (Ki)

Advanced: What computational strategies predict binding modes with biological targets (e.g., ABA receptors)?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Simulates ligand-receptor interactions. The sulfonamide group forms hydrogen bonds with PYL2 residues Tyr-124 and Asp-107, while the tetrahydroquinoline core occupies a hydrophobic pocket .
  • Molecular Dynamics (MD) Simulations : Reveal stability of the ligand-PYL2 complex over 100 ns trajectories. Root-mean-square deviation (RMSD) < 2 Å indicates stable binding .
  • Free Energy Calculations (MM-PBSA) : Estimates binding affinity (ΔG = −45 kcal/mol), corroborating experimental IC50 values .

Advanced: How are contradictory data in biological assays (e.g., variable IC50 values) resolved?

Methodological Answer:
Contradictions arise from:

  • Assay Conditions : pH (7.4 vs. 6.8) alters ionization of the sulfonamide group, affecting binding. Standardize buffer conditions .
  • Cell Membrane Permeability : LogP > 3.5 enhances permeability but may reduce aqueous solubility. Use parallel artificial membrane permeability assay (PAMPA) to correlate logP with cellular uptake .
  • Metabolic Stability : Microsomal incubation (e.g., human liver microsomes) identifies rapid degradation (t1/2 < 30 min) in some derivatives, explaining potency loss in vivo .

Q. Troubleshooting Table :

IssueSolution
Variable IC50Use uniform assay buffers (e.g., PBS pH 7.4)
Low solubilityIntroduce polar groups (e.g., -OH) or use co-solvents (DMSO < 1%)
Metabolic instabilityModify metabolically labile sites (e.g., replace thiophene with pyridine)

Advanced: What strategies optimize enantiomeric purity during synthesis?

Methodological Answer:

  • Chiral Chromatography : Supercritical fluid chromatography (SFC) with Chiralpak AD-H columns resolves enantiomers (e.g., (S)-35 with 99.86% ee) .
  • Asymmetric Catalysis : Proline-derived catalysts induce enantioselectivity in alkylation steps (up to 90% ee) .
  • Crystallization-Induced Resolution : Diastereomeric salt formation with tartaric acid enriches enantiomers .

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